molecular formula C19H13N3O5 B2358667 3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxamide CAS No. 399000-45-4

3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2358667
CAS No.: 399000-45-4
M. Wt: 363.329
InChI Key: LFZJEQONZFSGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H13N3O5 and its molecular weight is 363.329. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

The compound’s benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials , suggesting that it may interact with its targets in a manner similar to other benzofuran derivatives.

Biochemical Pathways

Given the broad range of clinical uses of benzofuran derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the known biological activities of benzofuran compounds , it can be inferred that this compound may have similar effects.

Properties

IUPAC Name

3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c20-17(24)16-15(12-7-3-4-8-13(12)27-16)21-14(23)9-22-18(25)10-5-1-2-6-11(10)19(22)26/h1-8H,9H2,(H2,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZJEQONZFSGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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